molecular formula C11H8BrN3O B4318127 N-(4-bromophenyl)pyridazine-3-carboxamide

N-(4-bromophenyl)pyridazine-3-carboxamide

Cat. No.: B4318127
M. Wt: 278.10 g/mol
InChI Key: CGZUOLJXGDUHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)pyridazine-3-carboxamide: is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)pyridazine-3-carboxamide typically involves the reaction of 4-bromophenylhydrazine with ethyl 3-oxobutanoate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Scientific Research Applications

Chemistry: N-(4-bromophenyl)pyridazine-3-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: This compound has shown potential as an antibacterial and antifungal agent. It is being investigated for its ability to inhibit specific enzymes and pathways in pathogenic microorganisms .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are explored for their herbicidal and pesticidal properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyridazine ring facilitates its incorporation into biological systems. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent biochemical reactions .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)pyridazine-3-carboxamide
  • N-(4-fluorophenyl)pyridazine-3-carboxamide
  • N-(4-methylphenyl)pyridazine-3-carboxamide

Comparison: N-(4-bromophenyl)pyridazine-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-bromophenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-8-3-5-9(6-4-8)14-11(16)10-2-1-7-13-15-10/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZUOLJXGDUHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)pyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)pyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)pyridazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)pyridazine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)pyridazine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.